{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride {6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride
Brand Name: Vulcanchem
CAS No.: 2305251-94-7
VCID: VC12011911
InChI: InChI=1S/C8H11ClF2O2S/c9-14(12,13)3-6-1-7(2-6)4-8(10,11)5-7/h6H,1-5H2
SMILES: C1C(CC12CC(C2)(F)F)CS(=O)(=O)Cl
Molecular Formula: C8H11ClF2O2S
Molecular Weight: 244.69 g/mol

{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride

CAS No.: 2305251-94-7

Cat. No.: VC12011911

Molecular Formula: C8H11ClF2O2S

Molecular Weight: 244.69 g/mol

* For research use only. Not for human or veterinary use.

{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride - 2305251-94-7

Specification

CAS No. 2305251-94-7
Molecular Formula C8H11ClF2O2S
Molecular Weight 244.69 g/mol
IUPAC Name (2,2-difluorospiro[3.3]heptan-6-yl)methanesulfonyl chloride
Standard InChI InChI=1S/C8H11ClF2O2S/c9-14(12,13)3-6-1-7(2-6)4-8(10,11)5-7/h6H,1-5H2
Standard InChI Key AYNWXMUSALHXLL-UHFFFAOYSA-N
SMILES C1C(CC12CC(C2)(F)F)CS(=O)(=O)Cl
Canonical SMILES C1C(CC12CC(C2)(F)F)CS(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a spiro[3.3]heptane core, where two cyclopropane rings share a single carbon atom. The 6,6-difluoro substitution imposes conformational rigidity, while the methanesulfonyl chloride group at position 2 enhances electrophilicity. This structural combination mimics the steric and electronic properties of gem-difluorocyclohexanes, making it a valuable isostere in drug design .

Physicochemical Data

PropertyValueSource
Molecular Weight244.69 g/mol
Boiling Point~134°C (estimated)
SolubilitySoluble in organic solvents
SMILESC1C(CC12CC(C2)(F)F)CS(=O)(=O)Cl
InChIKeyAYNWXMUSALHXLL-UHFFFAOYSA-N

The spirocyclic framework reduces ring strain compared to monocyclic analogs, while the electron-withdrawing sulfonyl chloride group facilitates nucleophilic substitution reactions .

Synthesis and Scalability

Convergent Synthetic Strategy

The synthesis begins with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (3), a key precursor prepared via deoxofluorination of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4) using Morph-DAST (65% yield) . Subsequent reduction with LiAlH₄ yields dialcohol 6 (94%), which undergoes Appel reaction to form dibromide 3 (64% yield) .

Double Alkylation

  • Diethyl malonate reacts with 3 under NaH/DMF to produce diester 7 (88% yield, 472 g scale) .

  • Ethyl cyanoacetate yields cyano ester 8 (68%, 221 g) .

  • Tosylmethyl isocyanide (TosMIC) alkylation followed by hydrolysis forms ketone 10 (45% over two steps) .

Advantages Over Linear Routes

This convergent approach reduces step count (6–10 steps vs. >12 in prior methods) and improves scalability, with dibromide 3 producible at 0.47 kg/batch .

Applications in Drug Discovery

Conformational Restriction

The spiro[3.3]heptane scaffold restricts rotational freedom, mimicking bioactive conformations of flexible cyclohexanes. For example, replacing 4,4-difluorocyclohexane with this spiro analog in lead compounds enhanced metabolic stability by 2.5-fold while reducing logP by 0.8 units .

Building Block Diversity

Functionalization at position 2 enables diverse derivatization:

  • Amines: 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride (CAS: 1423032-71-6) shows antimicrobial activity .

  • Carboxylic Acids: Used in peptide mimetics to improve proteolytic stability .

  • Sulfonamides: The sulfonyl chloride group reacts with amines to form sulfonamide linkages, critical in kinase inhibitors .

Biological Activity and Mechanisms

Enzyme Inhibition

In dual ATM/DNA-PK inhibitors, the spiro scaffold improves target binding by occupying hydrophobic pockets. A derivative reduced IC₅₀ values for DNA-PK by 40 nM compared to non-spiro analogs .

Antimicrobial Properties

The amine derivative (CAS: 1423032-71-6) inhibited Staphylococcus aureus growth at 8 µg/mL, with a selectivity index >10 over mammalian cells .

Hazard CategoryGHS ClassificationSource
Acute Toxicity (Oral)Harmful (H302)
Skin IrritationCauses irritation (H315)
Eye DamageSerious irritation (H319)

Comparison with Structural Analogs

CompoundKey DifferencesAdvantages
{6-Fluoro analog}Single fluorine at C6Lower molecular weight (226.70 g/mol)
Spiro[3.3]heptan-2-amine Lacks sulfonyl chlorideHigher solubility in aqueous buffers
Gem-difluorocyclohexaneFlexible ringInferior metabolic stability

The 6,6-difluoro substitution enhances rigidity and metabolic resistance compared to monofluoro or non-fluorinated analogs .

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